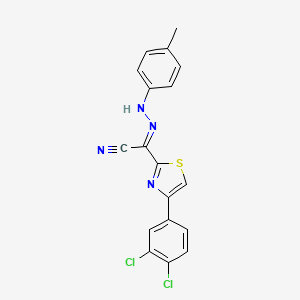

(E)-4-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

Properties

IUPAC Name |

(2E)-4-(3,4-dichlorophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4S/c1-11-2-5-13(6-3-11)23-24-16(9-21)18-22-17(10-25-18)12-4-7-14(19)15(20)8-12/h2-8,10,23H,1H3/b24-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHXOTHMMYDJKS-LFVJCYFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound as the starting material.

Attachment of Methylphenyl Group: The methylphenyl group is attached through another substitution reaction, utilizing a suitable methylated aromatic compound.

Formation of Carbohydrazonoyl Cyanide:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic reactions and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated compounds and organometallic reagents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance:

- A study evaluated the cytotoxic effects of thiazole derivatives against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results showed that compounds similar to (E)-4-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide demonstrated promising growth inhibition rates, suggesting potential as anticancer agents .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties:

- Research has shown that compounds with similar structural features exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study: Anticancer Efficacy

In a systematic evaluation of thiazole-based compounds for anticancer activity, this compound was tested against multiple cancer cell lines:

| Cell Line | Log10 GI50 Value | Observations |

|---|---|---|

| MCF-7 | -4.70 | Significant growth inhibition observed |

| A549 | -4.68 | Moderate cytotoxicity noted |

| UACC-62 | -5.15 | Highest sensitivity among tested compounds |

| PC-3 | -4.53 | Effective against prostate cancer |

This study highlighted the compound's potential as a lead structure for further drug development targeting specific cancer types .

Case Study: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial efficacy of thiazole derivatives:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Strongly inhibited |

| Escherichia coli | 20 µg/mL | Moderately inhibited |

| Candida albicans | 25 µg/mL | Weakly inhibited |

These findings suggest that the compound could serve as a template for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (E)-4-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Triazole-Thione Derivatives ()

Compounds 6c and 6h from Journal of Applied Pharmaceutical Science (2017) share structural motifs with the target compound, including halogenated aryl groups and heterocyclic cores. Key comparisons include:

| Property | Target Compound (Thiazole) | Compound 6c (Triazole-Thione) | Compound 6h (Triazole-Thione) |

|---|---|---|---|

| Core Structure | Thiazole | 1,2,4-Triazole | 1,2,4-Triazole |

| Aryl Substituents | 3,4-Dichlorophenyl, 4-Methylphenyl | 4-Methylphenyl, 2-Phenylbenzoxazolyl | 3-Methylphenyl, 4-Chlorophenyl |

| Molecular Weight (g/mol) | Not reported | 385 (M+1) | 419 (M+1) |

| Key IR Peaks (cm⁻¹) | Not reported | 1631 (C=N), 1228 (C=S) | 1596 (C=N), 1243 (C=S) |

| Nitrogen Content | Not reported | 14.90% (calc) | 3.74% (calc) |

Insights :

- The thiazole core in the target compound may confer distinct electronic properties compared to triazole-thiones, affecting solubility and reactivity.

- The 3,4-dichlorophenyl group in the target compound likely enhances lipophilicity and bioactivity, similar to the 4-chlorophenyl group in 6h .

- Lower nitrogen content in 6h (3.74% vs. 14.90% in 6c ) correlates with reduced polarity, suggesting that substituent positioning significantly impacts elemental composition .

Agrochemical Analogs ()

Pesticides such as etaconazole and propiconazole share structural features with the target compound, including dichlorophenyl groups and heterocyclic systems:

| Property | Target Compound (Thiazole) | Etaconazole (Triazole) | Propiconazole (Triazole) |

|---|---|---|---|

| Core Structure | Thiazole | 1,2,4-Triazole | 1,2,4-Triazole |

| Key Substituents | 3,4-Dichlorophenyl, 4-Methylphenyl | 2,4-Dichlorophenyl, Ethyl-dioxolanyl | 2,4-Dichlorophenyl, Propyl-dioxolanyl |

| Reported Use | Not reported | Fungicide | Fungicide |

Insights :

Crystallographic and Hydrogen-Bonding Comparisons ()

The crystal structure of the triazole-thiocarbonohydrazide complex in reveals hydrogen-bonded networks (N–H···O, N–H···S). While the target compound’s crystallography is unreported, its cyanide and hydrazonoyl groups may participate in similar interactions, influencing solubility and stability. For example:

- The thiocarbonohydrazide in forms a six-membered hexamer via hydrogen bonds, whereas the target compound’s thiazole and cyanide groups might favor dimeric or linear packing .

Biological Activity

The compound (E)-4-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of both 3,4-dichlorophenyl and 4-methylphenyl substituents contributes to the compound's lipophilicity and potential interactions with biological targets.

Molecular Formula

- Molecular Formula: CHClNS

- Molecular Weight: 363.27 g/mol

Structural Characteristics

- Thiazole Core: The thiazole moiety is pivotal in mediating biological interactions.

- Substituents: The 3,4-dichlorophenyl group enhances the compound's pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Studies

-

Inhibition of Tumor Cell Proliferation:

- A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against human cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 0.7 to 1.0 μM for certain derivatives .

- Specifically, compounds structurally similar to this compound were shown to inhibit tubulin polymerization, a crucial mechanism in cancer cell division .

- Mechanism of Action:

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties.

Efficacy Against Pathogens

- In vitro studies have shown that thiazole derivatives possess antibacterial and antifungal activities. For example, compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.